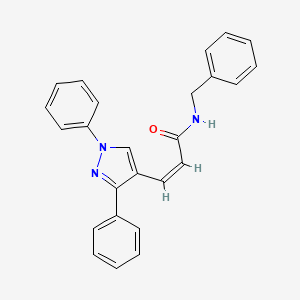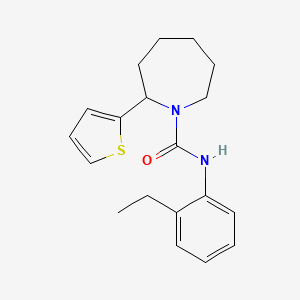![molecular formula C19H22N2O4 B4976336 N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as IMD-0354 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
IMD-0354 selectively inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it activates the transcription of various pro-inflammatory genes.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the activation and proliferation of T cells and B cells, which are key players in the immune response.
実験室実験の利点と制限
IMD-0354 has several advantages as a research tool. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other cellular processes. It has also been shown to have low toxicity and good solubility in aqueous solutions. However, IMD-0354 has some limitations in lab experiments. It has poor stability in solution, which requires careful handling and storage. It also has low bioavailability, which limits its use in in vivo studies.
将来の方向性
IMD-0354 has potential applications in various diseases, and further research is needed to explore its therapeutic potential. Some future directions for research include:
1. Investigating the potential of IMD-0354 as a therapeutic agent in cancer, particularly in the treatment of solid tumors.
2. Exploring the potential of IMD-0354 in the treatment of autoimmune diseases, such as multiple sclerosis and lupus.
3. Investigating the potential of IMD-0354 in the prevention of transplant rejection.
4. Developing new formulations of IMD-0354 with improved stability and bioavailability for in vivo studies.
5. Investigating the potential of IMD-0354 in the treatment of viral infections, such as HIV and hepatitis C.
In conclusion, IMD-0354 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It selectively inhibits the NF-κB pathway, which plays a crucial role in inflammation and immune response. IMD-0354 has several advantages as a research tool, but also has some limitations. Further research is needed to explore its therapeutic potential and develop new formulations with improved properties.
合成法
IMD-0354 is synthesized through a multi-step process that involves the condensation of 2-naphthoic acid with isopropylamine, followed by the reaction with morpholine and acetic anhydride. The final product is obtained through a purification process, which involves recrystallization.
科学的研究の応用
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB pathway, which is a key mediator of inflammation and immune response. This makes IMD-0354 a potential therapeutic agent in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
特性
IUPAC Name |
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)21(13(3)22)17-16(20-8-10-25-11-9-20)18(23)14-6-4-5-7-15(14)19(17)24/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAVPSBLHTDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)


![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)